molecular formula C8H18N2 B13611400 (2s)-4-(Pyrrolidin-1-yl)butan-2-amine

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine

Cat. No.: B13611400
M. Wt: 142.24 g/mol
InChI Key: IZHXOIVNOIKRLP-QMMMGPOBSA-N
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Description

(2S)-4-(Pyrrolidin-1-yl)butan-2-amine is a chiral amine featuring a pyrrolidine (a five-membered saturated heterocycle) substituent at the fourth carbon of a butan-2-amine backbone. The stereochemistry at the second carbon (S-configuration) may influence its pharmacological and physicochemical properties, such as receptor binding affinity and metabolic stability. Pyrrolidine-containing amines are commonly explored in medicinal chemistry due to their moderate basicity (pKa ~11) and conformational flexibility, which can enhance interactions with biological targets .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S)-4-pyrrolidin-1-ylbutan-2-amine

InChI

InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3/t8-/m0/s1

InChI Key

IZHXOIVNOIKRLP-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCN1CCCC1)N

Canonical SMILES

CC(CCN1CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine typically involves the reaction of pyrrolidine with a suitable butan-2-amine precursor. One common method is the reductive amination of 4-pyrrolidinobutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amine group allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (2S)-4-(Pyrrolidin-1-yl)butan-2-amine and related compounds from the evidence:

Compound Name Molecular Formula Substituent Groups Molecular Weight (g/mol) Key Properties/Applications
(2S)-4-(Pyrrolidin-1-yl)butan-2-amine (Target) C₈H₁₈N₂ Pyrrolidine (5-membered ring) 142.24 Hypothetical: Moderate basicity, chiral center
4-(3-Methylpiperidin-1-yl)butan-1-amine C₁₀H₂₂N₂ 3-Methylpiperidine (6-membered ring) 170.30 Larger ring size; potential intermediate in drug synthesis
(2R)-4-Phenylbutan-2-amine-d3 C₁₀H₁₂D₃N Phenyl, deuterium isotope 152.25 Deuterated analog used in Cathepsin S inhibitor synthesis
4-(2-Pyridin-4-yl-1H-indol-3-yl)butan-1-amine C₁₆H₁₇N₃ Pyridinyl-indolyl complex 275.33 Low solubility in polar solvents; requires chloroform/methanol
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₆H₂₁NS Phenyl, thiophene 259.41 Sulfur-containing heterocycle; potential electronic effects

Key Observations :

  • Ring Size and Basicity : Replacing pyrrolidine with piperidine (as in 4-(3-Methylpiperidin-1-yl)butan-1-amine) introduces a six-membered ring, reducing ring strain and altering basicity. Piperidine derivatives often exhibit lower basicity (pKa ~10) compared to pyrrolidine analogs .
  • Isotopic Substitution : The deuterated (2R)-4-Phenylbutan-2-amine-d3 may enhance metabolic stability due to the kinetic isotope effect, a strategy used to prolong drug half-life .

Stereochemical Considerations

The S-configuration of the target compound contrasts with the R-configuration in (2R)-4-Phenylbutan-2-amine-d3. Such enantiomeric differences can drastically alter pharmacokinetics and pharmacodynamics, as seen in drugs like thalidomide, where one enantiomer is therapeutic and the other is toxic .

Research Findings and Implications

  • Ring Size vs. Bioactivity : Piperidine analogs () may exhibit distinct binding modes compared to pyrrolidine derivatives due to conformational flexibility differences. This could impact selectivity in receptor-driven applications.
  • Deuterium Labeling : Isotopic substitution () offers a viable strategy to optimize metabolic stability without altering primary pharmacology, a trend increasingly adopted in drug development .
  • Structural Complexity : Compounds with fused aromatic systems () face solubility challenges but may provide enhanced binding affinity through π-π interactions.

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